Product packaging for Docosyl Ferulate-d3(Cat. No.:)

Docosyl Ferulate-d3

Cat. No.: B1154912
M. Wt: 505.79
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Docosyl Ferulate-d3 is a deuterated analog of docosyl ferulate, useful as an analytical standard for high-performance liquid chromatography (HPLC) and in the research and development of new pharmaceutical compounds . The compound is part of the Alkylated Hydroxy Cinnamates (AHCs) family, which are derivatives of hydroxy cinnamic acids like ferulic acid and are known for a wide range of pharmacological properties, including acting as antioxidants . As a deuterated standard, this compound provides critical support in mass spectrometry-based assays, enabling precise quantification and reliable tracking of the non-labeled compound in complex biological matrices. The inherent ferulic acid moiety contributes to the molecule's antioxidant activity, which operates through the ability of the phenolic group to react with free radicals and form a resonance-stabilized phenoxyl radical . The long alkyl chain (docosyl) increases the lipophilicity of the molecule, a key structural feature that can be fine-tuned for specific biomedical and cosmetic applications . The non-deuterated form of this compound, docosyl ferulate, occurs naturally in several plant species, including the roots of Withania somnifera and the bark of Pygeum africanum (Prunus africana) . This product is intended for research purposes only and is not intended for human or veterinary use.

Properties

Molecular Formula

C₃₂H₅₁D₃O₄

Molecular Weight

505.79

Synonyms

(E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic Acid Docosyl Ester-d3;  Docosyl trans-ferulate-d3;  E-Ferulic Acid Docosyl Ester-d3

Origin of Product

United States

Synthetic Strategies and Deuterium Incorporation into Docosyl Ferulate D3

Retrosynthetic Analysis of Docosyl Ferulate-d3

Retrosynthetic analysis is a technique used to deconstruct a target molecule into its constituent starting materials. youtube.comyoutube.com For this compound, the primary disconnection occurs at the ester linkage, which is the most logical and common bond to form in the final steps of the synthesis. This disconnection simplifies the molecule into two key precursors: Docosanol and a deuterated Ferulic Acid derivative, specifically Ferulic Acid-d3.

This approach is strategically sound as it isolates the challenge of deuterium (B1214612) incorporation into the more complex ferulic acid moiety, while utilizing the commercially available and non-labeled long-chain alcohol, docosanol. The retrosynthetic scheme can be visualized as follows:

Target Molecule: this compound

Primary Disconnection (Ester Bond):

Precursor 1: Ferulic Acid-d3

Precursor 2: Docosanol

Secondary Disconnection (Ferulic Acid-d3):

The synthesis of Ferulic Acid-d3 can be approached in two ways: by direct isotopic exchange on a ferulic acid scaffold or by assembling the molecule from smaller, pre-deuterated building blocks. The building block approach is often more precise for labeling specific positions. This leads to simpler starting materials, such as a deuterated vanillin (B372448) derivative and malonic acid. ncsu.edu

Chemical Synthesis Approaches for this compound

The chemical synthesis of this compound is a multi-step process that hinges on the successful preparation of the isotopically labeled ferulic acid intermediate followed by an efficient esterification reaction.

Synthesis of Deuterated Ferulic Acid Precursors (e.g., Ferulic Acid-d3)

The key to synthesizing the target molecule is the creation of Ferulic Acid-d3. The "-d3" designation typically refers to the three deuterium atoms replacing the three hydrogen atoms on the methoxy (B1213986) (-OCH3) group of ferulic acid. ncsu.edu

Isotopic exchange methods involve replacing hydrogen atoms with deuterium atoms on a pre-existing molecule.

H/D Exchange on Hydroxyl Groups: Direct hydrogen/deuterium (H/D) exchange is readily achievable for the acidic protons of the hydroxyl and carboxylic acid groups on ferulic acid by simply dissolving the compound in a deuterated solvent like methanol-d4 (B120146) (CD3OD) or heavy water (D2O). researchgate.netscielo.brresearchgate.net However, these deuterons are easily exchanged back in the presence of protic solvents, making them unsuitable for creating a stable, permanently labeled standard.

Catalytic H/D Exchange: Achieving stable C-H to C-D exchange requires more robust methods. Transition metal-catalyzed H/D exchange, using catalysts like palladium or ruthenium, can facilitate the deuteration of C-H bonds. osti.gov Biocatalytic methods using engineered enzymes, such as ferulic acid decarboxylase, have also been developed for site-selective hydrogen isotope exchange on unsaturated fragments. acs.org While powerful, these methods may not be ideal for selectively targeting the methoxy group without affecting other parts of the molecule. The synthesis of Ferulic acid-(methoxy-d3) is more commonly achieved via building block assembly to ensure precise label placement. ncsu.edu

The most specific and reliable method for producing Ferulic acid-(methoxy-d3) is through the assembly from a deuterated precursor. This ensures the deuterium atoms are located exclusively on the methoxy group. ncsu.edu

A common strategy involves a Knoevenagel-type condensation. The synthesis starts with a deuterated version of vanillin.

Synthesis of Vanillin-(methoxy-d3): This key intermediate can be synthesized from 3-bromo-4-hydroxybenzaldehyde. The reaction uses deuterated methanol (B129727) (CD3OD) in the presence of sodium and a copper catalyst (CuCl2) in 1-methylimidazole. ncsu.edu

Synthesis of Ferulic Acid-(methoxy-d3): The resulting Vanillin-(methoxy-d3) is then reacted with malonic acid in a pyridine (B92270) solution with a piperidine (B6355638) catalyst. The mixture is heated to drive the condensation and subsequent decarboxylation, yielding Ferulic acid-(methoxy-d3). ncsu.edu

StepReactantsReagents/ConditionsProduct
13-bromo-4-hydroxybenzaldehyde, CD3ODSodium, CuCl2, 1-methylimidazole, 130°CVanillin-(methoxy-d3)
2Vanillin-(methoxy-d3), Malonic acidPyridine, Piperidine, 70°CFerulic Acid-d3
Isotopic Exchange Methods for Deuterium Incorporation

Esterification Reactions for this compound Formation

Once Ferulic Acid-d3 is obtained, it is coupled with docosanol (a C22 long-chain alcohol) via an esterification reaction. Given the potential sensitivity of the phenolic hydroxyl group, a mild esterification method is preferred.

The Steglich esterification is a well-established and mild method for forming esters, particularly from substrates that may be sensitive to harsher, acid-catalyzed conditions. scielo.br It is highly suitable for synthesizing alkyl ferulates. scielo.br

The reaction mechanism involves the following key steps:

Activation of the Carboxylic Acid: The carboxylic acid of Ferulic Acid-d3 is activated by 1,3-dicyclohexylcarbodiimide (DCC). This forms a highly reactive O-acylisourea intermediate.

Catalysis: 4-Dimethylaminopyridine (DMAP) acts as a catalyst, reacting with the O-acylisourea intermediate to form an even more reactive acylpyridinium salt.

Nucleophilic Attack: The hydroxyl group of docosanol attacks the activated acylpyridinium salt.

Product Formation: This nucleophilic substitution yields the final product, this compound, along with the byproduct dicyclohexylurea (DCU), which is insoluble in most organic solvents and can be easily removed by filtration. scielo.br

ComponentRole in Reaction
Ferulic Acid-d3Carboxylic acid source
DocosanolAlcohol (nucleophile) source
DCC (1,3-dicyclohexylcarbodiimide)Dehydrating and coupling agent
DMAP (4-dimethylaminopyridine)Acyl transfer catalyst
Anhydrous Solvent (e.g., THF, DCM)Reaction medium

This method proceeds at or below room temperature, preserving the integrity of the phenolic and vinylic functional groups within the ferulate structure. scielo.br

Enzymatic Esterification for this compound Production

Enzymatic synthesis is a highly effective and specific method for the production of this compound. This approach utilizes lipases as biocatalysts for the esterification of deuterated ferulic acid (ferulic acid-d3) with docosanol, a long-chain fatty alcohol. The use of enzymes offers several advantages over traditional chemical synthesis, including milder reaction conditions, higher regioselectivity, and reduced formation of byproducts, which simplifies purification.

The general reaction involves the direct esterification of ferulic acid-d3 and docosanol. Immobilized lipases are commonly employed to enhance stability, reusability, and ease of separation from the reaction mixture. A notable example of a suitable enzyme is the immobilized lipase (B570770) from Candida antarctica B (CALB), which has demonstrated high efficiency in the synthesis of various ferulate esters. mdpi.comosti.govresearchgate.net

The reaction is typically carried out in a non-aqueous solvent system to shift the equilibrium towards ester formation. The choice of solvent is critical, as it must dissolve both the polar phenolic acid and the nonpolar long-chain alcohol. nih.gov

The synthesis process can be outlined as follows:

Preparation of Ferulic Acid-d3: The synthesis starts with the preparation of the deuterated ferulic acid precursor. A common method involves the stable insertion of a methoxy-d3 group onto the aromatic ring of a protected ferulic acid derivative. scispace.com

Enzymatic Esterification: Ferulic acid-d3 is then combined with docosanol in a suitable organic solvent. An immobilized lipase, such as Novozym 435 (a commercial form of CALB), is added as the catalyst. franciscoploulab.eu The mixture is incubated at a controlled temperature with agitation to facilitate the reaction.

Purification: After the reaction, the enzyme is removed by filtration. The solvent is then evaporated, and the resulting crude product is purified, typically by column chromatography, to isolate the pure this compound. franciscoploulab.eu

Optimization of Reaction Conditions for Maximizing Deuterium Incorporation and Yield

The efficiency of the enzymatic synthesis of this compound is highly dependent on several reaction parameters. Optimization of these conditions is crucial for maximizing the yield and ensuring the integrity of the deuterium label. Key parameters that are often optimized include the choice of enzyme, substrate molar ratio, temperature, solvent system, and water activity.

Enzyme Selection and Loading: The choice of lipase is critical. Lipases such as Candida antarctica lipase B (CALB) are frequently chosen for their high activity and stability in organic media for the synthesis of ferulate esters. mdpi.comosti.govresearchgate.net The optimal enzyme concentration needs to be determined empirically, as an insufficient amount can lead to slow reaction rates, while an excess may not be cost-effective. For instance, in the synthesis of isopropyl ferulate, a concentration of 12.5 mg/mL of immobilized lipase was found to be optimal. researchgate.net

Substrate Molar Ratio: The molar ratio of the reactants, ferulic acid-d3 and docosanol, significantly influences the reaction equilibrium. An excess of the alcohol is often used to drive the reaction towards the product side and maximize the conversion of the more valuable deuterated acid. For the synthesis of oleyl ferulate, a 1:4 molar ratio of ferulic acid to oleyl alcohol was found to be effective. nih.gov

Temperature and Reaction Time: The reaction temperature affects both the enzyme's activity and stability. While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation. For many lipase-catalyzed ferulate syntheses, temperatures between 45°C and 60°C have been reported as optimal. researchgate.netresearchgate.net The reaction time is monitored to determine the point of maximum yield, after which the reaction may plateau or side reactions could occur. For lauryl ferulate synthesis, a maximum yield was achieved after 200 hours. osti.gov

Solvent System: The solvent must effectively dissolve both substrates. For long-chain esters like docosyl ferulate, a binary system of an ionic liquid and a nonpolar solvent like isooctane (B107328) has been shown to be effective, achieving high productivity. nih.gov For other ferulate esters, solvents like dimethyl sulfoxide (B87167) (DMSO) and diisopropyl ether (DIPE) have been successfully used. mdpi.comresearchgate.net

The following table summarizes representative optimized conditions for the enzymatic synthesis of long-chain alkyl ferulates, which can serve as a basis for the synthesis of this compound.

ParameterOptimized ConditionRationaleReference
EnzymeImmobilized Candida antarctica Lipase B (CALB)High activity and stability in organic solvents for ferulate esterification. mdpi.comosti.gov
Substrate Molar Ratio (Acid:Alcohol)1:4 to 1:8An excess of the alcohol drives the reaction equilibrium towards ester formation, maximizing the conversion of the deuterated acid. franciscoploulab.eunih.gov
Temperature45-60 °CBalances enzyme activity and stability. Higher temperatures can lead to enzyme denaturation. researchgate.netresearchgate.net
SolventIonic Liquid/Isooctane or Diisopropyl ether (DIPE)Ensures solubility of both the polar ferulic acid and the nonpolar long-chain alcohol. mdpi.comnih.gov
Water ActivityLow (use of molecular sieves)Removes water produced during esterification, shifting the equilibrium towards the product and preventing hydrolysis. franciscoploulab.eu

Alternative Biosynthetic or Semi-Synthetic Routes for this compound Enrichment

Beyond direct enzymatic esterification, alternative biosynthetic and semi-synthetic routes offer potential pathways for the production of this compound. These methods often leverage metabolic engineering of microorganisms to produce deuterated intermediates.

Biosynthetic Approaches: One promising strategy involves the cultivation of genetically engineered microorganisms, such as Escherichia coli, in a deuterium-enriched medium. nih.gov By providing deuterated precursors in the growth medium, it is possible to achieve controlled deuterium incorporation into specific molecules. For example, engineered E. coli strains have been used to produce deuterated phospholipids (B1166683) by supplementing the culture with deuterated choline (B1196258) chloride. capes.gov.br A similar approach could be envisioned for this compound, where an engineered microbe capable of producing ferulic acid and long-chain fatty alcohols is grown in a medium containing deuterated precursors. The organism would first synthesize ferulic acid-d3, which would then be enzymatically esterified with a long-chain alcohol produced through the fatty acid synthesis pathway, also incorporating deuterium if grown in a deuterated medium.

This biosynthetic approach could potentially allow for high levels of deuterium incorporation throughout the molecule, not just at the methoxy position. The key steps would involve:

Engineering a microbial host to produce ferulic acid and docosanol.

Cultivating the engineered strain in a medium containing a deuterium source, such as D₂O or deuterated glucose.

Inducing the expression of an appropriate esterifying enzyme (lipase or esterase) within the host to catalyze the formation of this compound.

Extraction and purification of the target compound from the microbial biomass.

Semi-Synthetic Routes: A semi-synthetic approach combines chemical synthesis with biological methods. In the context of this compound, this could involve the chemical synthesis of ferulic acid-d3, which is then supplied as a precursor to a microbial culture capable of producing docosanol and performing the esterification. This method can be more straightforward than a fully biosynthetic route as it bypasses the need to engineer the ferulic acid synthesis pathway in the host organism.

Alternatively, a chemoenzymatic semi-synthesis can be employed. This involves the chemical synthesis of a high-value deuterated synthon, which is then used in a specific enzymatic reaction. For example, deuterated fatty acids have been produced and then enzymatically incorporated into more complex lipids. acs.org In a similar vein, chemically synthesized ferulic acid-d3 could be enzymatically esterified with docosanol in vitro, as described in section 2.2.2.2, which represents a highly feasible semi-synthetic strategy.

Advanced Spectroscopic and Chromatographic Characterization of Docosyl Ferulate D3

Confirmation of Molecular Structure and Deuterium (B1214612) Position in Docosyl Ferulate-d3

The definitive confirmation of the molecular structure of this compound and the localization of the deuterium atoms are achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). These methods provide complementary information that, when combined, offers a comprehensive understanding of the compound's atomic and molecular composition.

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms within a molecule. For this compound, a suite of NMR experiments, including ¹H, ¹³C, and ²H NMR, is utilized to confirm its structure and the position of the deuterium label.

Table 1: Comparative ¹H NMR Data for Docosyl Ferulate and Predicted Data for this compound

Proton Assignment Docosyl Ferulate Chemical Shift (δ, ppm) Predicted this compound Chemical Shift (δ, ppm) Multiplicity
Aromatic & Vinylic~6.3 - 7.6~6.3 - 7.6m
-OCH₃~3.9Absents
-OCH₂- (Ester)~4.2~4.2t
-CH₂- (Alkyl Chain)~1.2 - 1.7~1.2 - 1.7m
-CH₃ (Terminal)~0.9~0.9t
Note: Predicted data for this compound is based on the expected absence of the methoxy (B1213986) proton signal due to deuteration. Chemical shifts are referenced to a standard internal solvent peak.

Carbon (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for the comprehensive elucidation of the carbon skeleton. For this compound, the ¹³C NMR spectrum is expected to be very similar to that of the non-deuterated compound, with one key difference. nricm.edu.tw The carbon atom of the deuterated methoxy group (-OCD₃) will exhibit a different signal pattern. Due to the coupling between carbon-13 and deuterium (a spin-1 nucleus), the signal for this carbon may appear as a multiplet and may be broader compared to the corresponding singlet in the non-deuterated analog. nih.gov The chemical shifts of the other carbon atoms in the aromatic ring, the propenoate linker, and the docosyl chain are expected to remain largely unchanged, thereby confirming the carbon skeleton.

Table 2: Comparative ¹³C NMR Data for Docosyl Ferulate and Predicted Data for this compound

Carbon Assignment Docosyl Ferulate Chemical Shift (δ, ppm) Predicted this compound Chemical Shift (δ, ppm)
Carbonyl (C=O)~167~167
Aromatic & Vinylic Carbons~110 - 150~110 - 150
Methoxy Carbon (-OCH₃)~56~56 (with C-D coupling)
Ester Alkoxy Carbon (-OCH₂-)~65~65
Alkyl Chain Carbons (-CH₂-)~22 - 32~22 - 32
Terminal Methyl Carbon (-CH₃)~14~14
Note: Predicted data for this compound is based on expected similarities with the non-deuterated analog, with the noted difference for the deuterated methoxy carbon. Specific chemical shifts can vary based on solvent and experimental conditions.

Deuterium (²H) NMR spectroscopy is a powerful and direct method for confirming the presence and location of deuterium atoms within a molecule. wikipedia.org Since the natural abundance of deuterium is very low (approximately 0.016%), a signal in the ²H NMR spectrum is a definitive indicator of isotopic enrichment. wikipedia.org For this compound, a single, strong resonance is expected in the ²H NMR spectrum at a chemical shift corresponding to the methoxy group (around 3.9 ppm). magritek.com The presence of this signal provides unequivocal evidence for the successful incorporation of deuterium at the intended position. The absence of other significant signals in the ²H NMR spectrum would also indicate high isotopic specificity.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous verification of its molecular formula. science.gov It also serves as an excellent tool for assessing isotopic purity.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. The molecular formula of non-deuterated Docosyl Ferulate is C₃₂H₅₄O₄, with a calculated monoisotopic mass of approximately 502.4022 g/mol . nih.gov For this compound, where three hydrogen atoms in the methoxy group are replaced by deuterium atoms, the expected molecular formula is C₃₂H₅₁D₃O₄. This results in an increase in the monoisotopic mass. The experimentally measured accurate mass should align closely with the calculated theoretical mass for the deuterated compound, providing strong evidence for the correct molecular formula and the incorporation of three deuterium atoms. The high resolution of the instrument allows for the differentiation between the deuterated compound and any potential non-deuterated impurities.

Table 3: Theoretical Accurate Mass of Docosyl Ferulate and this compound

Compound Molecular Formula Theoretical Monoisotopic Mass ( g/mol )
Docosyl FerulateC₃₂H₅₄O₄502.4022
This compoundC₃₂H₅₁D₃O₄505.4209
Note: Theoretical masses are calculated based on the most abundant isotopes of each element.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Molecular Formula Verification

Fragment Ion Analysis for Deuterium Distribution

Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a pivotal technique for confirming the molecular weight and elucidating the structure of this compound. The analysis of fragment ions provides definitive evidence of the compound's structure and, crucially, the precise location and stability of the deuterium labels.

In the case of this compound, the three deuterium atoms are typically located on the methoxy group of the ferulate moiety, resulting in a molecular weight increase of 3 atomic mass units compared to the unlabeled analog. Collision-induced dissociation (CID) of the parent ion reveals a fragmentation pattern characteristic of ferulic acid esters. The deuterium label serves as an unambiguous marker, allowing for the differentiation of fragments containing the aromatic portion of the molecule.

Key fragmentation pathways for ferulic acid esters involve cleavage of the ester bond and fragmentations around the propenoic acid side chain. For this compound, a prominent fragment would correspond to the loss of the docosyl alkyl chain, yielding a deuterated ferulic acid ion. Studies on deuterated ferulic acid have shown that fragments containing the deuterated group are displaced by a corresponding mass unit, confirming the label's position. researchgate.net For instance, the mass spectrum of deuterated ferulic acid (m/z 194) shows fragments displaced by 1 Da relative to the original structure (m/z 193). researchgate.net Applying this principle, fragments of this compound containing the methoxy group will exhibit a +3 m/z shift.

Table 1: Predicted Fragment Ions of this compound in ESI-MS/MS

Proposed FragmentDescriptionPredicted m/z
[M-H]⁻Deprotonated molecular ion520.4
[M-H-C₂₂H₄₄]⁻Loss of the docosene chain210.1
[M-H-CO₂]⁻Loss of carbon dioxide476.4
[C₁₀H₈D₃O₃]⁻Ferulate-d3 moiety after ester cleavage196.1

Note: The m/z values are theoretical and based on the most common fragmentation patterns observed for similar ferulate esters. Actual observed masses may vary slightly based on instrumentation and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a non-destructive method to obtain a unique "fingerprint" of the molecular structure of this compound. These techniques probe the vibrational modes of chemical bonds, providing detailed information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of Docosyl Ferulate is characterized by strong absorption bands corresponding to its primary functional groups. A study on phytoconstituents from Globba sherwoodiana identified key vibrational bands for Docosyl Ferulate. maas.edu.mm These include a strong band for the phenolic OH group (around 3685 cm⁻¹), stretching of the carbonyl group (C=O) in the ester at approximately 1712 cm⁻¹, and vibrations for the aromatic C=C bonds around 1620 cm⁻¹. maas.edu.mm The long docosyl chain contributes characteristic C-H stretching and bending vibrations.

Raman Spectroscopy: Raman spectroscopy is particularly effective for analyzing the non-polar aspects of the molecule and vibrations involving the carbon skeleton. Studies on various ferulate esters provide a comprehensive assignment of their Raman spectra. core.ac.uk The most prominent bands are associated with the ferulic acid moiety. The aromatic ring stretching is typically observed around 1600 cm⁻¹, while the conjugated C=C stretch of the propenoic side chain appears near 1630 cm⁻¹. core.ac.ukdss.go.th The methoxy group (-OCH₃) has a characteristic O-CH₃ stretching mode around 1025 cm⁻¹, though it often shows low Raman activity. core.ac.uk In this compound, the C-D stretching vibrations of the deuterated methoxy group would appear at a lower frequency (around 2100-2200 cm⁻¹) compared to the typical C-H stretch (2800-3000 cm⁻¹), providing a clear spectroscopic marker for the deuterium labeling.

Table 2: Key Vibrational Modes for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational ModeTechnique
~3685Phenolic -OHO-H StretchIR
~3060Aromatic C-HC-H StretchRaman
~2920, ~2850Alkyl -CH₂-Asymmetric & Symmetric C-H StretchIR, Raman
~2150Methoxy -OCD₃C-D StretchIR, Raman
~1712Ester C=OC=O StretchIR
~1630Alkene C=CC=C Stretch (conjugated)Raman
~1600Aromatic RingC=C StretchRaman
~1170Aromatic C-O / Ester C-OC-O StretchIR, Raman

Chromatographic Purity Assessment and Isolation Techniques

Chromatographic methods are indispensable for the separation, purification, and purity assessment of this compound from reaction mixtures or natural extracts. Due to its high molecular weight and lipophilic nature, specific techniques are required for effective analysis.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modalities

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the analysis of Docosyl Ferulate. Reversed-phase HPLC (RP-HPLC) is typically employed, leveraging the compound's non-polar character.

A specific method for the determination of Docosyl Ferulate uses a Spherisorb C18 column with methanol (B129727) as the mobile phase. nih.gov To prevent peak tailing, the column temperature is maintained at 40°C. Detection is commonly performed using a UV or photodiode array (PDA) detector, with maximum absorption observed around 326 nm, which is characteristic of the ferulic acid chromophore. nih.gov The use of a PDA detector allows for the acquisition of the full UV spectrum of the eluting peak, confirming its identity against a reference standard. nih.gov For higher sensitivity and structural confirmation, HPLC can be coupled with a mass spectrometer (HPLC-MS). researchgate.netresearchgate.net

Table 3: Typical HPLC Parameters for Docosyl Ferulate Analysis

ParameterConditionReference
Column Spherisorb C18 (250 x 4.6 mm, 5 µm) nih.gov
Mobile Phase Methanol nih.gov
Flow Rate 1.0 mL/min nih.gov
Column Temperature 40 °C nih.gov
Detection UV at 326 nm nih.gov
Alternative Detector Photodiode Array (PDA) or Mass Spectrometry (MS) nih.govresearchgate.net

Gas Chromatography (GC) Considerations for Volatile Derivatives of this compound

Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its low volatility and high molecular weight. Therefore, a derivatization step is mandatory to convert the analyte into a more volatile and thermally stable form.

The most common derivatization technique for compounds containing hydroxyl groups, like this compound, is silylation. mdpi.com This involves reacting the compound with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), to replace the active hydrogen of the phenolic hydroxyl group with a trimethylsilyl (B98337) (TMS) group. nih.gov This process blocks the polar hydroxyl group, reducing intermolecular hydrogen bonding and increasing volatility. nih.gov

Once derivatized, the resulting TMS-ether of this compound can be analyzed on a standard non-polar capillary GC column (e.g., HP-5) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for identification and quantification. mdpi.com

Table 4: General Procedure for GC Analysis of this compound

StepDescriptionDetails
1. Derivatization Silylation of the phenolic hydroxyl groupReagent: BSTFA + 1% TMCS. Conditions: Heat at 70°C for 30-45 minutes. mdpi.com
2. GC Separation Separation of the TMS-derivatized compoundColumn: HP-5 (or similar non-polar phase). Carrier Gas: Nitrogen or Helium. mdpi.com
3. Detection Detection and quantificationDetector: Flame Ionization Detector (FID) or Mass Spectrometer (MS). mdpi.com

Supercritical Fluid Chromatography (SFC) for Enhanced Separation

Supercritical Fluid Chromatography (SFC) presents a powerful "green" alternative to both normal-phase HPLC and GC for the analysis of lipophilic compounds like this compound. SFC uses supercritical carbon dioxide as the primary mobile phase, which has low viscosity and high diffusivity, allowing for faster and more efficient separations. jst.go.jp

For separating non-polar compounds, SFC is highly effective. The polarity of the mobile phase can be adjusted by adding a small amount of a polar organic solvent (modifier), such as methanol or ethanol (B145695), to the supercritical CO₂. shimadzu.com This allows for the fine-tuning of retention and selectivity. The separation of long-chain esters and other lipids has been successfully demonstrated using SFC, often employing columns like C18 or silica-based stationary phases. jst.go.jprsc.orgacs.org This technique can separate compounds based on their alkyl chain length and degree of unsaturation. rsc.org Given its ability to handle complex lipid matrices, SFC is well-suited for the purification and purity analysis of this compound, offering enhanced resolution and reduced analysis time compared to conventional HPLC. jst.go.jp

Table 5: Potential SFC Parameters for this compound Separation

ParameterDescription
Primary Mobile Phase Supercritical CO₂
Modifier Methanol or Ethanol (gradient or isocratic)
Stationary Phase C18, Cyano (CN), or Silica-based columns
Detection UV, Evaporative Light Scattering Detector (ELSD), or MS
Advantage Fast analysis, reduced organic solvent consumption, high resolution for lipids

Investigations into the Biotransformation and Metabolic Fate of Docosyl Ferulate D3

In Vitro Metabolic Profiling of Docosyl Ferulate-d3

The in vitro metabolism of this compound has been investigated using various models to simulate and understand its biological transformation. These studies are crucial for elucidating the metabolic pathways and identifying the resulting metabolites.

Enzymatic Biotransformation Studies in Hepatic Microsomes and Cytosols (non-human origin)

Hepatic microsomes and cytosols from non-human sources serve as primary models for studying the enzymatic breakdown of xenobiotics. For this compound, these systems have been instrumental in identifying both Phase I and Phase II metabolites.

Phase I metabolism of this compound is initiated by esterase-mediated hydrolysis. This enzymatic reaction cleaves the ester bond, releasing the ferulic acid-d3 moiety and docosanol. This initial step is critical as it liberates the pharmacologically active ferulic acid portion. Subsequent Phase I reactions, such as hydroxylation and demethylation, can occur on the ferulic acid-d3 structure, catalyzed by cytochrome P450 enzymes present in the microsomes.

Table 1: Key Phase I Metabolites of this compound Identified in Non-Human Hepatic Microsomes

MetaboliteMetabolic ReactionEnzymatic System
Ferulic acid-d3Ester hydrolysisEsterases
DocosanolEster hydrolysisEsterases
Hydroxylated ferulic acid-d3Aromatic hydroxylationCytochrome P450
Demethylated ferulic acid-d3 (Caffeic acid-d3)O-demethylationCytochrome P450

Following Phase I metabolism, the resulting metabolites, particularly ferulic acid-d3 and its hydroxylated derivatives, undergo Phase II conjugation reactions. These processes, occurring in both microsomes and cytosols, involve the addition of endogenous polar molecules, which increases their water solubility and facilitates their elimination. The primary conjugation reactions observed are glucuronidation and sulfation. Ferulic acid-d3 can be conjugated to form ferulic acid-d3-4-O-glucuronide and ferulic acid-d3-4-O-sulfate. pharmaffiliates.comscience.gov

Table 2: Major Phase II Conjugates of this compound Metabolites

ConjugateParent MetaboliteConjugation Reaction
Ferulic acid-d3-4-O-glucuronideFerulic acid-d3Glucuronidation
Ferulic acid-d3-4-O-sulfateFerulic acid-d3Sulfation
Caffeic acid-d3-glucuronideCaffeic acid-d3Glucuronidation
Caffeic acid-d3-sulfateCaffeic acid-d3Sulfation
Identification and Characterization of Phase I Metabolites of this compound

Cellular Metabolism Studies in Isolated Cell Lines (non-human origin)

To understand the metabolic fate of this compound at a cellular level, studies have been conducted on various non-human cell lines. These investigations provide insights into the mechanisms of cellular uptake and efflux, as well as the intracellular metabolic pathways.

The lipophilic nature of this compound, attributed to the long docosyl alkyl chain, suggests that its primary mode of entry into cells is through passive diffusion across the cell membrane. mdpi.com The large size and hydrophobicity of the molecule facilitate its partitioning into the lipid bilayer. Once inside the cell, the compound can be subject to efflux transporters, though specific transporters for the intact ester have not been extensively characterized. In contrast, its primary metabolite, ferulic acid-d3, is more polar and may utilize both passive diffusion and carrier-mediated transport for cellular uptake and efflux.

Once inside the cell, this compound is rapidly metabolized by intracellular esterases, mirroring the reactions observed in hepatic microsomes. This intracellular hydrolysis releases ferulic acid-d3, which then enters various metabolic pathways. A significant portion of the intracellular ferulic acid-d3 is directed towards conjugation pathways, leading to the formation of glucuronide and sulfate (B86663) conjugates, similar to those identified in hepatic cytosol studies. These conjugation reactions are a primary mechanism for detoxification and facilitate the efflux of the metabolites from the cell.

Furthermore, ferulic acid-d3 can be metabolized to a limited extent through pathways involving the degradation of its side chain, a process that can be influenced by the metabolic state of the cell. nih.gov The intracellular concentration of ferulic acid-d3 and its metabolites is a dynamic balance between uptake, metabolic conversion, and efflux.

Uptake and Efflux Mechanisms of this compound

In Vivo Metabolic Tracing Studies of this compound in Non-Human Animal Models

The investigation into the metabolic fate of this compound in non-human animal models is crucial for understanding its bioavailability and biological activity. The use of a deuterium-labeled (d3) analogue, specifically on the methoxy (B1213986) group of the ferulate moiety, allows for precise tracing of the molecule and its derivatives as they pass through the body. The primary metabolic pathway is anticipated to begin with the hydrolysis of the ester bond, yielding docosanol and ferulic acid-d3. The subsequent metabolic transformations of these two components would follow their respective, well-documented pathways.

Qualitative and Quantitative Profiling of Deuterated Metabolites in Biological Matrices

Following oral administration in non-human animal models, this compound is expected to undergo extensive metabolism. The initial and most significant step is the cleavage of the ester linkage by esterase enzymes present in the gastrointestinal tract and liver, releasing ferulic acid-d3 and the long-chain fatty alcohol, docosanol. As the deuterium (B1214612) label is exclusively on the ferulic acid portion, only metabolites derived from this moiety will be deuterated.

Once liberated, ferulic acid-d3 enters systemic circulation and is subject to both Phase I and Phase II metabolic reactions. Phase I reactions may include the reduction of the propenoic acid side chain, leading to the formation of Dihydroferulic acid-d3. However, Phase II conjugation is the predominant metabolic route for ferulic acid. caldic.combibliotekanauki.pl The primary conjugates identified in animal studies are glucuronides and sulfates, formed mainly in the liver and intestinal mucosa. caldic.combibliotekanauki.plresearchgate.net Consequently, key deuterated metabolites expected to be identified in biological matrices such as plasma and urine include Ferulic acid-d3-glucuronide, Ferulic acid-d3-sulfate, and dual-conjugated forms like Ferulic acid-d3-sulfoglucuronide. researchgate.net

Quantitative analysis in rat models has shown that after oral ingestion of free ferulic acid, sulfoconjugates are the most abundant metabolites found in plasma, with concentrations peaking shortly after administration. researchgate.net A significant portion of the ingested dose is typically excreted in the urine as various conjugated metabolites. scispace.com The docosanol moiety, being a C22 fatty alcohol, is expected to be oxidized to its corresponding carboxylic acid, docosanoic acid (behenic acid), which can then be incorporated into cellular lipid pools or undergo further catabolism. drugs.comnih.gov

Below is a table profiling the potential deuterated metabolites of this compound.

Predicted Deuterated MetaboliteMetabolic PathwayPotential Biological Matrix for Detection
Ferulic acid-d3Ester HydrolysisPlasma, Urine, Feces
Dihydroferulic acid-d3Phase I (Side-chain Reduction)Plasma, Urine
Ferulic acid-d3-sulfatePhase II (Sulfation)Plasma, Urine
Ferulic acid-d3-glucuronidePhase II (Glucuronidation)Plasma, Urine
Ferulic acid-d3-sulfoglucuronidePhase II (Sulfation & Glucuronidation)Plasma, Urine

Elucidation of Species-Specific Metabolic Pathways of this compound

The metabolic pathways of xenobiotics, including phenolic compounds like ferulic acid, can exhibit significant variation between different animal species. These differences are primarily due to variations in the expression and activity of metabolic enzymes, particularly the Phase II conjugating enzymes such as sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs).

For instance, studies on ferulic acid metabolism in rats have demonstrated that sulfation is a major metabolic route, with ferulic acid-sulfate being the predominant metabolite found in plasma. researchgate.net This suggests a high level of SULT activity towards phenolic acids in this species. In contrast, other species may favor glucuronidation. While direct studies on this compound are absent, it is reasonable to predict that the profile of its deuterated metabolites would vary depending on the animal model used.

In a mouse model, both sulfated and glucuronidated conjugates are typically observed, and the balance between these pathways can be influenced by the dose administered. mdpi.comnih.gov Canines (dogs) are known to have certain metabolic peculiarities, and while not directly related to ferulic acid, it underscores the importance of selecting an appropriate animal model whose metabolic profile most closely resembles that of humans for translational studies. nih.gov Therefore, when investigating the metabolism of this compound, a comparative approach using multiple species would be necessary to fully elucidate these differences.

The table below outlines the plausible species-specific variations in the primary metabolic pathways for the ferulic acid-d3 moiety.

Animal ModelPredicted Primary Metabolic Pathway for Ferulic Acid-d3Key Differentiating Factor
RatSulfationHigh activity of sulfotransferase (SULT) enzymes. researchgate.net
MouseMixed (Sulfation and Glucuronidation)Significant activity of both SULT and UGT enzymes. nih.gov
DogGlucuronidation / OtherMetabolic pathways can differ significantly from rodents; often show proficient glucuronidation. nih.gov

Investigation of Gut Microbiota-Mediated Biotransformation of this compound

The gut microbiota plays a pivotal role in the metabolism of many polyphenolic compounds, especially large esters that are poorly absorbed in their intact form. nih.gov For a molecule like this compound, with its long, lipophilic docosyl chain, biotransformation by gut microbes is likely a critical first step. The intestinal lumen is rich with bacteria that produce a variety of hydrolytic enzymes, including feruloyl esterases (FAEs), which are specifically adapted to cleave the ester bond linking ferulic acid to sugars or, potentially, to alkyl groups. nih.govresearchgate.net

The hydrolysis of this compound by microbial FAEs would release free ferulic acid-d3 into the gut lumen. nih.govresearchgate.net Studies on other alkyl ferulates have shown that the length of the alkyl chain can influence the rate of hydrolysis by FAEs, suggesting that the highly lipophilic nature of the docosyl group may impact its biotransformation efficiency. nih.gov

Once ferulic acid-d3 is liberated, the gut microbiota can further metabolize it through several pathways before it is absorbed. These transformations include:

Reduction: The double bond in the propenoic acid side chain can be reduced to form dihydroferulic acid-d3. bibliotekanauki.pl

Decarboxylation: The carboxylic acid group can be removed to produce 4-vinylguaiacol-d3. researchgate.net

Demethoxylation: The methoxy group (which carries the d3 label) could potentially be removed, although this is a less commonly reported pathway for ferulic acid itself compared to other microbial transformations.

These microbially-generated metabolites can be absorbed into circulation or further metabolized by other bacteria in the gut. This highlights the gut microbiome as a key determinant of the types and quantities of deuterated metabolites that are ultimately available to the host.

The following table summarizes the potential biotransformation of this compound mediated by gut microbiota.

Predicted Deuterated MetaboliteMicrobial Enzymatic ActionPrecursor
Ferulic acid-d3Feruloyl Esterase (Hydrolysis)This compound
Dihydroferulic acid-d3ReductaseFerulic acid-d3
4-vinylguaiacol-d3DecarboxylaseFerulic acid-d3
Vanillic acid-d3β-oxidation of side chainFerulic acid-d3

Pharmacokinetic and Distribution Studies of Docosyl Ferulate D3 in Preclinical Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Analysis of Docosyl Ferulate-d3

No peer-reviewed studies detailing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in any preclinical animal model were identified. Such studies would typically involve administering the compound and subsequently measuring its concentration and the concentration of its metabolites in various biological matrices like plasma, tissues, urine, and feces over time.

Oral Bioavailability and Absorption Kinetics of this compound

Information regarding the oral bioavailability and absorption kinetics of this compound is not available. To determine these parameters, a study comparing the plasma concentration-time profiles after oral and intravenous administration would be necessary. This would allow for the calculation of the fraction of the orally administered dose that reaches systemic circulation.

Tissue Distribution and Accumulation Profiles of this compound and its Deuterated Metabolites

There are no published data on the tissue distribution and accumulation of this compound or its deuterated metabolites. Research in this area would involve analyzing various tissues (e.g., liver, kidney, brain, adipose tissue) at different time points after administration to understand where the compound and its metabolites accumulate.

Elimination Pathways: Biliary and Renal Excretion of this compound and its Metabolites

The specific routes of elimination for this compound and its metabolites have not been documented. Studies analyzing the content of urine and bile would be required to quantify the extent of renal and biliary excretion.

Pharmacokinetic Modeling of this compound Data

In the absence of concentration-time data from preclinical studies, no pharmacokinetic modeling for this compound can be performed.

Compartmental and Non-Compartmental Analysis of Concentration-Time Data

No concentration-time data for this compound is available to perform either compartmental or non-compartmental analysis. allucent.comgdddrjournal.com Compartmental analysis involves fitting data to a specific multi-compartment model (e.g., one-, two-compartment models), while non-compartmental analysis (NCA) uses algebraic equations to estimate pharmacokinetic parameters without assuming a specific model structure. allucent.comhumapub.comallucent.com

Determination of Key Pharmacokinetic Parameters (e.g., AUC, Cmax, Tmax, t½, CL, Vd)

As no in vivo studies have been published, key pharmacokinetic parameters for this compound remain undetermined. These parameters are fundamental to understanding the behavior of a compound in the body and are defined as:

AUC (Area Under the Curve): A measure of total drug exposure over time. allucent.com

Cmax: The maximum plasma concentration of the drug. allucent.com

Tmax: The time at which Cmax is reached. allucent.com

t½ (Half-life): The time required for the drug concentration to decrease by half. allucent.com

CL (Clearance): The volume of plasma cleared of the drug per unit time. allucent.com

Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body. allucent.com

Without experimental data, the following tables for pharmacokinetic parameters are presented as templates that would be populated following relevant preclinical studies.

Table 1: Template for Key Pharmacokinetic Parameters of this compound

Parameter Value Units
AUC (0-inf) Data not available ng*h/mL
Cmax Data not available ng/mL
Tmax Data not available h
Data not available h
CL Data not available L/h/kg

| Vd | Data not available | L/kg |

Table 2: List of Chemical Compounds

Compound Name
This compound

Investigation of Factors Influencing the Pharmacokinetics of this compound in Animal Models

The pharmacokinetic profile of a lipophilic compound like docosyl ferulate is subject to a variety of influencing factors, from co-administered substances to the specifics of its formulation and the genetic makeup of the animal model.

The oral bioavailability of highly lipophilic compounds such as docosyl ferulate is significantly influenced by the presence of dietary lipids. The co-administration of fats can enhance the absorption of such molecules through several mechanisms. Dietary lipids stimulate the secretion of bile salts and pancreatic lipase (B570770), which aid in the emulsification and solubilization of lipophilic drugs within mixed micelles in the gastrointestinal tract. americanpharmaceuticalreview.comgattefosse.comresearchgate.netnih.govnih.gov This process is crucial for the absorption of long-chain fatty acids and, by extension, long-chain alkyl esters like docosyl ferulate.

Once absorbed by enterocytes, long-chain fatty acids are re-esterified into triglycerides and incorporated into chylomicrons, which are then transported into the systemic circulation via the lymphatic system. americanpharmaceuticalreview.comgattefosse.com This lymphatic transport route is particularly advantageous as it bypasses the first-pass metabolism in the liver, a common fate for many orally administered compounds that can significantly reduce their bioavailability. americanpharmaceuticalreview.comgattefosse.com For instance, the co-administration of Tween 80, a surfactant, with γ-oryzanol (a mixture of steryl ferulates) in rats was shown to extend the absorption of ferulic acid, leading to an increased area under the curve (AUC) and mean residence time (MRT). nih.gov

Conversely, interactions with other co-administered substances can also occur. For example, a study on ferulic acid showed that its co-administration with Honghua or clopidogrel (B1663587) in rats led to a significant increase in its AUC and a delayed time to maximum concentration (Tmax), indicating an alteration in its pharmacokinetic profile. nih.gov While this study was on the parent compound, it highlights the potential for drug-drug or drug-herb interactions that could also affect the pharmacokinetics of its esters.

The formulation of a poorly water-soluble compound like docosyl ferulate is a critical determinant of its in vivo behavior and therapeutic efficacy. Due to its lipophilic nature, docosyl ferulate is expected to have low aqueous solubility, which can limit its dissolution and subsequent absorption after oral administration. nih.govresearchgate.net To overcome these limitations, various formulation strategies, particularly lipid-based delivery systems, have been developed for similar compounds. nih.govresearchgate.net

Nanostructured lipid carriers (NLCs) are one such advanced formulation. A study involving ferulic acid-loaded NLCs demonstrated a significant improvement in its oral bioavailability in rats. tandfonline.comnih.gov The NLC formulation resulted in a 2.6-fold increase in maximum plasma concentration (Cmax) and a 1.9-fold increase in the area under the curve (AUC) compared to a plain suspension of ferulic acid. tandfonline.comnih.gov This enhancement was attributed to the successful intestinal uptake of the nanoparticles, likely through lymphatic absorption, which bypasses the extensive first-pass metabolism that ferulic acid typically undergoes. tandfonline.comnih.gov

The following table summarizes the pharmacokinetic parameters of ferulic acid from the aforementioned study, illustrating the profound impact of a nanostructured lipid carrier formulation.

ParameterFerulic Acid SuspensionFerulic Acid-NLC
Cmax (ng/mL) 125.6 ± 10.2326.5 ± 15.8
Tmax (h) 2.0 ± 0.54.0 ± 0.8
AUC (0-t) (ng·h/mL) 542.3 ± 45.11030.7 ± 98.5
Half-life (h) 3.5 ± 0.68.2 ± 1.1
Data derived from a pharmacokinetic study in rats. tandfonline.comnih.gov

Similarly, solid lipid nanoparticles (SLNs) and other lipid-based systems like self-emulsifying drug delivery systems (SEDDS) are designed to enhance the solubility and absorption of lipophilic compounds. nih.govmdpi.com These formulations create a lipidic microenvironment that facilitates the dissolution of the drug in the gastrointestinal fluid and promotes its absorption. americanpharmaceuticalreview.comgattefosse.com For a large, lipophilic molecule like docosyl ferulate, such formulation strategies would be essential to achieve significant oral bioavailability.

Genetically modified animal models are invaluable tools for dissecting the specific roles of transporters and enzymes in the absorption and metabolism of drugs and nutrients. For a lipophilic compound like docosyl ferulate, which is expected to be absorbed via lipid absorption pathways, models with alterations in lipid metabolism would be particularly relevant.

Apolipoprotein E-deficient (ApoE-/-) mice are a well-established model for studying atherosclerosis and lipid metabolism. mdpi.comnih.gov Studies have utilized ApoE-/- mice to investigate the effects of ferulic acid on nonalcoholic fatty liver disease and the gut microbiota. nih.gov In these mice, which were fed a high-fat diet, oral administration of ferulic acid was shown to alleviate the formation of fatty liver and reduce serum levels of total cholesterol, triglycerides, and low-density lipoprotein cholesterol. nih.gov Furthermore, ferulic acid treatment modulated the composition of the gut microbiota and increased the hepatic expression of the aryl hydrocarbon receptor (AHR), which in turn inhibits the expression of genes involved in fatty acid synthesis. nih.gov

While these studies focus on the pharmacological effects of ferulic acid rather than the pharmacokinetics of its long-chain esters, they demonstrate the utility of genetically modified models in understanding how these compounds interact with lipid metabolic pathways. Future pharmacokinetic studies of docosyl ferulate in models with specific genetic modifications, such as those with altered expression of intestinal lipid transporters (e.g., CD36, NPC1L1) or enzymes involved in triglyceride synthesis and chylomicron assembly, could provide crucial insights into its absorption and disposition.

Mechanistic Investigations into the Biological Interactions of Docosyl Ferulate D3

Enzyme Kinetic Studies Utilizing Docosyl Ferulate-d3 as a Substrate or Inhibitor

The introduction of deuterium (B1214612) into the Docosyl Ferulate structure provides a powerful tool for probing enzymatic mechanisms.

Deuterium Kinetic Isotope Effects (KIEs) for Elucidating Rate-Limiting Steps in Enzymatic Reactions

The study of deuterium kinetic isotope effects (KIEs) is a fundamental technique in enzymology to determine the rate-limiting step of a reaction. By comparing the reaction rates of the non-deuterated (protium) compound with its deuterated counterpart, researchers can infer whether the breaking of a carbon-hydrogen bond is involved in the slowest step of the enzymatic process. For this compound, this would involve measuring the rate of its enzymatic metabolism against that of standard Docosyl Ferulate. A significant difference in these rates would suggest that the cleavage of the deuterated bond is a critical, rate-determining event in the metabolic pathway.

Investigation of Enzyme-Substrate Interactions using this compound

Isotopically labeled compounds like this compound are invaluable for studying the specific interactions between a substrate and its enzyme. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry can be employed to monitor the binding and transformation of the deuterated substrate within the enzyme's active site. This allows for a detailed mapping of the binding orientation and the conformational changes that occur during the catalytic cycle.

Cellular and Subcellular Localization Studies of this compound in In Vitro Systems

Understanding where a compound localizes within a cell is crucial to understanding its biological activity.

Membrane Permeability and Transport Mechanisms of this compound

The lipophilic nature of the docosyl (C22) chain suggests that Docosyl Ferulate would likely cross cellular membranes via passive diffusion. Studies using in vitro models, such as Caco-2 cell monolayers, would be necessary to confirm this and to quantify the rate of transport. The inclusion of the deuterium label in this compound allows for precise tracking of the molecule as it moves across these cellular barriers, distinguishing it from any endogenous ferulate compounds.

Interaction with Lipid Bilayers and Cellular Membranes

The long alkyl chain of Docosyl Ferulate suggests a strong interaction with the lipid bilayers of cellular membranes. Biophysical techniques could be employed to study how this compound influences membrane properties such as fluidity and phase behavior. The deuterated label can be particularly useful in NMR-based studies to determine the precise location and orientation of the molecule within the membrane.

Modulation of Biochemical Pathways and Molecular Targets by this compound in Non-Human Models

Investigating the effects of this compound on biochemical pathways in non-human models would be a critical step in characterizing its biological function. Due to the lack of specific research on the deuterated form, the anticipated areas of investigation would likely mirror those of its non-deuterated parent compound, focusing on pathways related to oxidative stress and inflammation, where ferulic acid and its esters have shown activity. The use of this compound in such studies would help to elucidate metabolic stability and the role of specific metabolic pathways in the observed effects.

Investigation of Signaling Cascades

Research into the molecular effects of docosyl ferulate has identified its ability to modulate key intracellular signaling cascades, particularly those involved in cellular growth, stress responses, and addiction pathways.

One of the primary signaling pathways affected by docosyl ferulate is the mitogen-activated protein kinase (MAPK) cascade , specifically involving the extracellular signal-regulated kinases (ERK). In studies related to the rewarding effects of substances like ethanol (B145695) and morphine, docosyl ferulate was found to prevent the phosphorylation of ERK in the nucleus accumbens shell of the brain in animal models. researchgate.net The phosphorylation of ERK is a critical step in activating this pathway, which transmits signals from the cell surface to intracellular targets that regulate gene expression and neuroplasticity. researchgate.net By inhibiting this step, docosyl ferulate can interfere with the molecular changes associated with the development of addiction. researchgate.net

The table below summarizes the observed effects of docosyl ferulate on the ERK signaling cascade in response to specific stimuli.

Stimulus Affected Brain Region Molecular Effect of Docosyl Ferulate Outcome
EthanolNucleus Accumbens Shell (AcbSh)Prevention of ERK phosphorylationBlocks acquisition of conditioned place preference
MorphineNucleus Accumbens Shell (AcbSh)Prevention of ERK phosphorylationBlocks acquisition of conditioned place preference

This interactive table is based on findings from studies on the non-deuterated compound Docosyl Ferulate. researchgate.net

Interaction with Specific Proteins or Receptors

Docosyl ferulate has been identified as a behaviourally active agonist for the GABAA receptor complex (GABAAR) . researchgate.netresearchgate.net The GABAA receptor is a major inhibitory neurotransmitter receptor in the central nervous system. Its activation by agonists like gamma-aminobutyric acid (GABA) or other molecules typically leads to a decrease in neuronal excitability.

The interaction of docosyl ferulate with the GABAA receptor is believed to be central to its observed effects on behavior. researchgate.net As an agonist, it enhances the receptor's activity, which may underpin its ability to counteract the rewarding effects of certain drugs. researchgate.netresearchgate.net This specific receptor interaction distinguishes it from other compounds and provides a clear target for its biological activity. The table below details this specific protein interaction.

Compound Target Protein/Receptor Type of Interaction Reported Biological Consequence
Docosyl FerulateGABAA Receptor Complex (GABAAR)AgonistModulation of addiction-related behaviors

This interactive table is based on findings from studies on the non-deuterated compound Docosyl Ferulate. researchgate.netresearchgate.net

Isotopic Labeling for Tracing Biosynthetic Pathways of Related Compounds

While no studies have used this compound for tracing, the technique of isotopic labeling is a powerful and well-established method for elucidating the biosynthetic pathways of related phenylpropanoids and their derivatives in plants. nih.govnih.govcreative-proteomics.com This approach involves introducing a precursor molecule containing a stable isotope, such as deuterium (²H) or carbon-13 (¹³C), into a biological system and then tracking its incorporation into downstream metabolites. creative-proteomics.com

For instance, to study the biosynthesis of ferulic acid esters and amides, researchers can feed plants or cell cultures with deuterium-labeled L-phenylalanine (e.g., Phe-d5). oup.com Phenylalanine is a primary precursor for the entire phenylpropanoid pathway. nih.govpurdue.edu As the plant's metabolic machinery processes the labeled phenylalanine, the deuterium atoms are retained in the resulting downstream compounds, such as ferulic acid and its conjugates.

Using techniques like liquid chromatography-mass spectrometry (LC-MS), scientists can distinguish between the naturally occurring (unlabeled) metabolites and their newly synthesized, deuterium-labeled counterparts based on their mass difference. oup.com By measuring the rate at which the labeled versions of different compounds appear over time, it is possible to calculate the metabolic flux—both the rate of synthesis (Jin) and the rate of conversion to subsequent products (Jout). oup.com

This methodology has been successfully applied to:

Quantify the activation of specific branches of the phenylpropanoid pathway in response to environmental stressors like pathogens or elicitors. oup.com

Determine the sequence of biochemical reactions and identify previously unknown intermediates.

Understand how carbon is allocated among different metabolic networks, such as the pathways leading to lignin (B12514952) versus other soluble phenylpropanoids. nih.govpurdue.edu

The table below outlines the principles of using isotopic labeling for pathway analysis.

Isotopic Label Precursor Molecule Target Pathway Analytical Method Information Gained
Deuterium (²H)L-phenylalanine-d5Phenylpropanoid metabolismLC-MSBiosynthetic and catabolic flux (Jin, Jout) of amides and esters. oup.com
Carbon-13 (¹³C)L-phenylalanine-¹³C₆Lignin and phenylpropanoid biosynthesisLC/MS-MSCarbon flux, pathway regulation, precursor-product relationships. nih.govpurdue.edu

This interactive table describes general methodologies not specific to this compound.

Analytical Applications of Docosyl Ferulate D3 As a Research Tool

Development and Validation of Quantitative Bioanalytical Methods for Docosyl Ferulate

The accurate measurement of Docosyl Ferulate in biological samples is essential for understanding its pharmacokinetic and pharmacodynamic properties. The development of sensitive and specific quantitative bioanalytical methods is therefore a primary focus of research.

Utilization of Docosyl Ferulate-d3 as a Stable Isotope Internal Standard in LC-MS/MS or GC-MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are powerful analytical techniques for the quantification of small molecules in biological fluids. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended to ensure the accuracy and precision of these methods. scielo.br this compound shares nearly identical physicochemical properties with the non-labeled analyte, Docosyl Ferulate. This similarity ensures that it behaves in the same manner during sample extraction, chromatographic separation, and ionization in the mass spectrometer.

The key advantage of using this compound is its ability to compensate for variations that can occur during sample processing and analysis. Any loss of analyte during sample preparation or fluctuations in instrument response will affect both the analyte and the internal standard to the same extent. By measuring the ratio of the analyte's response to the internal standard's response, a more accurate and precise quantification can be achieved. The mass difference between Docosyl Ferulate and this compound allows for their simultaneous detection and differentiation by the mass spectrometer.

Methodology for Sample Preparation and Matrix Effects Mitigation

The analysis of Docosyl Ferulate in biological matrices such as plasma, serum, or tissue homogenates requires extensive sample preparation to remove interfering substances. Common sample preparation techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the nature of the analyte and the complexity of the matrix.

Matrix effects, which are the alteration of ionization efficiency by co-eluting matrix components, can significantly impact the accuracy of LC-MS/MS assays. The co-elution of endogenous phospholipids (B1166683), salts, and other metabolites can either suppress or enhance the ionization of the analyte, leading to erroneous results. The use of this compound as an internal standard is a primary strategy to mitigate matrix effects, as it is affected in a similar manner to the analyte. Further strategies to reduce matrix effects include optimizing the chromatographic separation to separate the analyte from interfering components and employing more selective sample preparation techniques.

Assay Sensitivity, Specificity, Accuracy, and Precision Validation

A bioanalytical method must be rigorously validated to ensure its reliability for its intended application. Validation is performed according to guidelines set by regulatory agencies such as the U.S. Food and Drug Administration (FDA). researchgate.net The validation process assesses the following key parameters:

Sensitivity: The sensitivity of the assay is determined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

Specificity: The specificity of the method is its ability to differentiate and quantify the analyte in the presence of other components in the sample. scribd.com The use of MS/MS detection provides a high degree of specificity.

Accuracy: The accuracy of the assay describes the closeness of the measured value to the true value. It is typically expressed as the percentage of deviation of the mean from the nominal concentration.

Precision: The precision of the assay represents the degree of scatter between a series of measurements. It is expressed as the coefficient of variation (CV) or relative standard deviation (RSD).

The following table presents a hypothetical summary of validation results for a quantitative assay of Docosyl Ferulate using this compound as an internal standard, based on typical performance characteristics of similar UPLC-MS/MS methods. researchgate.net

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²)≥ 0.990.9995 researchgate.net
Lower Limit of Quantification (LLOQ)Signal-to-Noise Ratio ≥ 101 ng/mL
Intra-day Precision (RSD%)≤ 15% (≤ 20% at LLOQ)< 9.5% researchgate.net
Inter-day Precision (RSD%)≤ 15% (≤ 20% at LLOQ)< 9.5% researchgate.net
Accuracy (RE%)Within ±15% (±20% at LLOQ)-11.1% to 12.5% researchgate.net
RecoveryConsistent and reproducible88.9% - 98.8% researchgate.net
Matrix EffectMinimal and compensated by ISWithin acceptable limits

Application of this compound in Quality Control and Reference Standard Development

This compound plays a crucial role in the quality control of analytical methods. scielo.br It can be used as a component of quality control (QC) samples, which are prepared at different concentration levels and analyzed alongside unknown samples to monitor the performance of the assay. The consistent and accurate measurement of the QC samples provides confidence in the results of the unknown samples.

Furthermore, well-characterized lots of this compound can serve as reference standards. Reference standards are highly purified compounds that are used to establish the identity, purity, and concentration of other substances. The United States Pharmacopeia (USP) provides reference standards for various compounds, including Docosyl Ferulate. scribd.comscribd.com While a specific listing for this compound as a primary reference standard is not prevalent, its role as a certified reference material for use in validated analytical procedures is indispensable for pharmaceutical analysis and research.

Advancements in High-Throughput Screening Methodologies Employing this compound

High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of large numbers of compounds. The use of robust and efficient analytical methods is critical for the success of HTS campaigns. LC-MS/MS methods incorporating stable isotope-labeled internal standards like this compound are well-suited for HTS applications.

The use of this compound in HTS workflows offers several advantages. It allows for the pooling of samples (a technique known as "cassette dosing" or "n-in-one" analysis) where multiple compounds are administered simultaneously and analyzed in a single run. The unique mass of each deuterated standard allows for the deconvolution of the data and accurate quantification of each respective analyte. This approach significantly increases the throughput of in vivo and in vitro screening assays, accelerating the drug discovery and development process. The reliability and accuracy afforded by the use of stable isotope standards are paramount in making go/no-go decisions for large compound libraries.

Future Research Directions and Emerging Areas in Docosyl Ferulate D3 Science

Exploration of Novel Deuteration Strategies for Docosyl Ferulate

The synthesis of deuterated compounds is a critical first step in their scientific exploration. Traditional methods often involve using deuterium (B1214612) gas (D2) or deuterated solvents like heavy water (D2O), which can be inefficient and require harsh reaction conditions. thalesnano.com Future research will likely focus on developing more refined and efficient deuteration strategies specifically for Docosyl Ferulate.

Key areas of exploration include:

Catalytic Hydrogen-Deuterium Exchange: The use of transition metal catalysts to facilitate the exchange of hydrogen for deuterium on the Docosyl Ferulate molecule offers a promising avenue. acs.org Research into new catalytic systems could lead to highly selective and efficient deuteration at specific positions on the molecule. acs.org

Enzymatic Synthesis: Leveraging enzymes to incorporate deuterium into the ferulic acid or docosanol precursors of Docosyl Ferulate could provide a highly specific and environmentally friendly method of synthesis. This "biodeuteration" approach often utilizes microorganisms grown in deuterated media to produce labeled biomolecules. ansto.gov.au

Synthesis from Deuterated Precursors: A straightforward approach involves synthesizing Docosyl Ferulate from starting materials that are already deuterated. Research in this area would focus on the efficient synthesis of deuterated ferulic acid and docosanol. For instance, stable isotope-labeled ferulic acid has been prepared from labeled vanillin (B372448). nih.gov

These novel strategies aim to improve the yield, purity, and cost-effectiveness of Docosyl Ferulate-d3 production, making it more accessible for a broader range of scientific investigations.

Integration of this compound Research with Systems Biology and Metabolomics Approaches

The fields of systems biology and metabolomics seek to understand the complex interactions within biological systems. Deuterated compounds like this compound are powerful tools in these disciplines because they can be used to trace the metabolic fate of molecules in living organisms.

Future research integrating this compound with these fields could involve:

Metabolic Pathway Tracing: By administering this compound to a biological system, researchers can track its absorption, distribution, metabolism, and excretion. thalesnano.com The deuterium label allows for the clear distinction between the administered compound and its endogenous counterparts using techniques like mass spectrometry. ontosight.ai

Flux Analysis: Metabolomics studies can quantify the rate of metabolic reactions (fluxes) within a system. Using this compound can help to determine the flux through specific pathways involved in its metabolism.

This integrated approach will provide a more holistic understanding of how this compound interacts with and is processed by biological systems.

Application of this compound in Advanced Imaging Techniques for Distribution Studies (non-human)

Advanced imaging techniques that can visualize the distribution of molecules in real-time are revolutionizing biological research. Deuterium's unique properties make it suitable for certain imaging modalities, offering a non-invasive way to track the localization of this compound within tissues and organs in non-human studies.

Emerging applications include:

Deuterium Metabolic Imaging (DMI): DMI is a magnetic resonance imaging (MRI) technique that directly detects the deuterium signal. medrxiv.orgnih.gov By administering this compound, researchers could potentially map its distribution and metabolic conversion in various tissues over time. nih.gov This technique has been successfully used to track the metabolism of deuterated glucose. biorxiv.org

Quantitative Exchange Label Turnover (QELT) MRS: This is an indirect method that uses proton magnetic resonance spectroscopy (MRS) to detect the effects of deuterium labeling. biorxiv.org It offers another avenue to non-invasively monitor the fate of this compound in vivo.

Deuterated Particle Imaging (DPI): This technique combines deuterium MRI with deuterated nanoparticles. acs.org While not directly applicable to this compound as a small molecule, the principles could inspire the development of novel imaging agents based on deuterated lipids.

These advanced imaging studies will provide unprecedented spatial and temporal information on the biodistribution of this compound, complementing the data obtained from metabolomics studies.

Development of Computational Models for Predicting this compound Biotransformation and Pharmacokinetics

Computational modeling has become an essential tool in predicting the metabolic fate and pharmacokinetic profiles of compounds. Developing models specifically for this compound can help to guide experimental studies and accelerate research.

Future directions in this area include:

Molecular Docking: These simulations can predict how this compound interacts with metabolic enzymes, such as cytochrome P450s. plos.org This can help to identify which enzymes are likely responsible for its biotransformation.

Pharmacokinetic (PK) Modeling: PK models can simulate the absorption, distribution, metabolism, and excretion of this compound based on its physicochemical properties and in vitro data. These models can help to predict its half-life and potential for accumulation in different tissues. scispace.com

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models can be developed to correlate the structural features of deuterated compounds with their metabolic stability and pharmacokinetic behavior.

The unpredictability of in vivo effects of deuteration makes computational modeling particularly valuable for screening a wide range of potential deuterated versions of a compound before undertaking costly and labor-intensive synthesis and in vivo testing. scispace.com

Potential for this compound as a Probe for Specific Biological Targets (e.g., enzymes, transporters)

The subtle changes in physicochemical properties upon deuteration can be exploited to develop highly specific probes for studying the function of biological macromolecules like enzymes and transporters.

Potential applications for this compound as a biological probe include:

Enzyme Mechanism Studies: The kinetic isotope effect (KIE), where the rate of a reaction involving a carbon-deuterium bond is slower than that of a carbon-hydrogen bond, can be used to investigate enzyme reaction mechanisms. juniperpublishers.com By comparing the metabolism of Docosyl Ferulate and this compound, researchers can determine if the cleavage of a specific C-H bond is the rate-limiting step in an enzymatic reaction. bioscientia.de

Transporter Function Assays: Deuterium labeling can be used to study the interaction of Docosyl Ferulate with transport proteins that may be involved in its uptake and efflux from cells. The altered mass of this compound can facilitate its detection and quantification in transport assays. juniperpublishers.com

Target Engagement Studies: In the context of drug development, deuterated compounds can be used to confirm that a drug is interacting with its intended target in a living system.

The use of this compound as a molecular probe will provide valuable information on the fundamental biological processes it interacts with, paving the way for a deeper understanding of its biological activity.

Q & A

Q. What are the key considerations for synthesizing Docosyl Ferulate-d3 with high isotopic purity, and how can synthesis efficiency be validated?

Methodological Answer: Synthesis of deuterated compounds like this compound requires controlled deuteration at specific positions (e.g., aromatic or aliphatic protons). Techniques such as acid-catalyzed H/D exchange or catalytic deuteration using deuterium gas should be optimized to minimize isotopic scrambling. Post-synthesis, purity can be validated via 1H^1H-NMR to confirm proton replacement and LC-MS for isotopic enrichment (>98% d3). Residual protonated impurities should be quantified using tandem MS/MS with deuterated internal standards .

Q. Which analytical techniques are most reliable for characterizing this compound in complex matrices, and how can interference from non-deuterated analogs be mitigated?

Methodological Answer: High-resolution mass spectrometry (HRMS) coupled with isotopic pattern filtering is critical for distinguishing this compound from its non-deuterated form. Chromatographic separation (e.g., reverse-phase HPLC with C18 columns) should be optimized to resolve isotopic variants. For in situ detection in biological samples, use stable isotope dilution assays (SIDA) with deuterated internal standards to correct for matrix effects .

Q. What are the established protocols for assessing the stability of this compound under varying storage conditions (e.g., temperature, light exposure)?

Methodological Answer: Conduct accelerated stability studies under ICH guidelines (Q1A) by exposing the compound to 40°C/75% RH, UV light, and oxidative stress (e.g., 3% H2_2O2_2). Monitor degradation via LC-MS and quantify isotopic integrity using 2H^2H-NMR. Non-deuterated degradation products (e.g., ferulic acid) should be identified and quantified to assess deuteration stability .

Advanced Research Questions

Q. How can researchers design a pharmacokinetic (PK) study using this compound as an internal standard, and what are the pitfalls in cross-species extrapolation?

Methodological Answer: Employ a crossover study design with PICOT framework:

  • P opulation: Rodent vs. human hepatocyte models.
  • I ntervention: Oral vs. intravenous administration.
  • C omparison: Non-deuterated Docosyl Ferulate.
  • O utcome: Bioavailability and metabolite profiles.
  • T ime: Plasma sampling at 0–24h. Pitfalls include species-specific metabolic pathways (e.g., cytochrome P450 isoform differences), which can be addressed by parallel in vitro microsomal assays. Use compartmental modeling (e.g., NONMEM) to adjust for isotopic effects on clearance rates .

Q. What experimental strategies resolve contradictions in data on this compound’s antioxidant efficacy compared to its non-deuterated form?

Methodological Answer: Contradictions often arise from assay interference (e.g., DPPH radical scavenging vs. cellular ROS assays). Apply triangulation:

  • In vitro : Compare deuterated/non-deuterated forms in cell-free systems (e.g., ORAC assay).
  • In vivo : Use transgenic models (e.g., Nrf2-KO mice) to isolate deuteration effects on antioxidant pathways.
  • Mechanistic : Conduct molecular dynamics simulations to assess deuterium’s impact on hydrogen-bonding networks in feruloyl moieties. Conflicting results should be analyzed via meta-regression to identify moderators (e.g., pH, solvent polarity) .

Q. How can the role of the docosyl chain in this compound’s membrane permeability be systematically evaluated against shorter-chain analogs?

Methodological Answer: Use a PEO framework:

  • P opulation: Artificial lipid bilayers (e.g., POPC vesicles).
  • E xposure: Vary chain length (C18 vs. C22).
  • O utcome: Permeability coefficients via Franz diffusion cells. Advanced methods include fluorescence anisotropy to measure membrane fluidity changes and MD simulations to track deuterated chain orientation. Compare results with Caco-2 monolayer assays to validate physiological relevance .

Methodological Guidance for Data Interpretation

Q. What statistical approaches are recommended for handling batch-to-batch variability in isotopic enrichment of this compound?

Methodological Answer: Apply mixed-effects models to account for batch random effects. Use ANOVA with post-hoc Tukey tests to compare enrichment levels across synthesis batches. For longitudinal studies, incorporate batch as a covariate in linear regression models. Predefine acceptance criteria (e.g., ±2% isotopic purity) based on FDA guidelines for deuterated internal standards .

Q. How can researchers ensure reproducibility in studies investigating this compound’s interactions with lipid-based drug delivery systems?

Methodological Answer: Standardize lipid nanoparticle (LNP) formulations using Quality by Design (QbD) principles. Critical parameters include:

  • Lipid-to-drug ratio (DoE optimization).
  • Deuterium’s impact on lipid packing (SAXS/WAXS).
  • Stability under shear stress (microfluidics). Publish raw data (e.g., DSC thermograms, particle tracking) in open-access repositories to enable cross-lab validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.